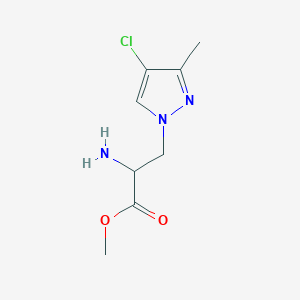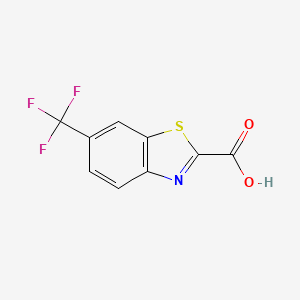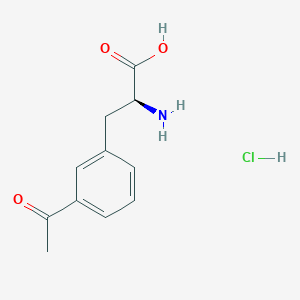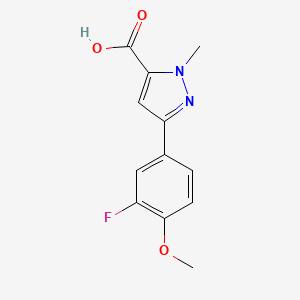
2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide is a synthetic organic compound that features a pyrazole ring substituted with amino and chloro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of Amino and Chloro Groups: The amino and chloro substituents can be introduced via electrophilic substitution reactions using reagents such as chlorinating agents and amines.
Acetamide Formation: The final step involves the reaction of the substituted pyrazole with 2-cyanoethylamine under suitable conditions to form the acetamide derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could target the cyano group, converting it to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, or other nucleophiles in the presence of a base or catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the development of bioactive compounds.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of agrochemicals or materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide
- 2-(3-Amino-4-fluoro-1h-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide
- 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide
Comparison
Compared to its analogs, 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide may exhibit unique properties due to the presence of the chloro substituent, which can influence its reactivity, binding affinity, and overall biological activity. The chloro group can also affect the compound’s solubility and stability.
Eigenschaften
Molekularformel |
C8H10ClN5O |
|---|---|
Molekulargewicht |
227.65 g/mol |
IUPAC-Name |
2-(3-amino-4-chloropyrazol-1-yl)-N-(2-cyanoethyl)acetamide |
InChI |
InChI=1S/C8H10ClN5O/c9-6-4-14(13-8(6)11)5-7(15)12-3-1-2-10/h4H,1,3,5H2,(H2,11,13)(H,12,15) |
InChI-Schlüssel |
DEFFGHDNWYTLPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NN1CC(=O)NCCC#N)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![rac-(1R,3R,4R,6S)-3,4,7,7-tetrabromobicyclo[4.1.0]heptane](/img/structure/B13490312.png)
![tert-butyl (2R)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13490313.png)
![tert-butyl N-{[1-(3-hydroxypropyl)cyclopentyl]methyl}carbamate](/img/structure/B13490318.png)






![1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B13490358.png)
![1-[2-(4-Bromophenyl)ethyl]pyrrolidine hydrochloride](/img/structure/B13490363.png)
